Calcium Sulfite Solids Activated by Iron for Enhancing As(III) Oxidation in Water - PMC )
Research investigates the use of calcium sulfite in flue gas desulfurization (FGD) systems employed in coal-fired power plants. These systems aim to capture sulfur oxides (SOx) emissions, a major contributor to air pollution.
Influence of soil pH and application rate on the oxidation of calcium sulfite derived from flue gas desulfurization - PubMed )
Calcium sulfite is a chemical compound with the formula . It is a white, odorless solid that is primarily known for its role in various industrial processes. Calcium sulfite exists in several forms, including hemihydrate and tetrahydrate, represented as and , respectively. It is insoluble in water but soluble in acids and alcohols, with a molecular weight of approximately 120.14 g/mol and a melting point of about 600 degrees Celsius .
Calcium sulfite can be synthesized through several methods:
Calcium sulfite has a variety of applications:
Studies have shown that calcium sulfite interacts with various substances, particularly acids, where its solubility increases significantly. For example, it dissolves more readily in dilute sulfuric acid compared to pure water, highlighting its potential use in acid-base reactions . Additionally, it serves as an effective agent for removing excess lime during sugar manufacturing processes.
Calcium sulfite shares similarities with other metal sulfites but has unique properties that distinguish it from them. Here are some comparable compounds:
Compound | Formula | Solubility | Unique Features |
---|---|---|---|
Calcium sulfate | CaSO₄ | Slightly soluble | Forms gypsum upon hydration; used in construction |
Sodium sulfite | Na₂SO₃ | Soluble | Commonly used as a preservative; more reactive |
Magnesium sulfite | MgSO₃ | Soluble | Less commonly used; alternative to calcium salts |
Barium sulfite | BaSO₃ | Insoluble | Used primarily in chemical synthesis |
Calcium sulfite's unique role as an intermediate product in various industrial processes and its specific applications set it apart from these similar compounds. Its ability to act as both a reducing agent and an antioxidant further enhances its utility across multiple sectors .
Calcium sulfite (CaSO₃) is predominantly synthesized as a byproduct of flue gas desulfurization (FGD) systems, which mitigate sulfur dioxide (SO₂) emissions from fossil fuel combustion. Two primary sorbents—limestone (CaCO₃) and hydrated lime (Ca(OH)₂)—are used in wet scrubbing systems. The reactions proceed as follows:
Limestone-based FGD:
$$ \text{CaCO}3 + \text{SO}2 \rightarrow \text{CaSO}3 + \text{CO}2 $$
Lime-based FGD:
$$ \text{Ca(OH)}2 + \text{SO}2 \rightarrow \text{CaSO}3 + \text{H}2\text{O} $$
The resultant calcium sulfite slurry is subsequently oxidized to gypsum (CaSO₄·2H₂O) via forced aeration. Industrial-scale FGD systems achieve SO₂ removal efficiencies exceeding 95%, with calcium sulfite yields dependent on slurry pH (optimized between 5.3–5.8).
Beyond FGD, calcium sulfite is synthesized via laboratory and industrial methods:
Metathesis Reaction:
Sodium sulfite (Na₂SO₃) reacts with calcium chloride (CaCl₂):
$$ \text{CaCl}2 + \text{Na}2\text{SO}3 \rightarrow \text{CaSO}3 + 2\text{NaCl} $$
This method yields 85–92% purity, with residual NaCl removed via filtration.
Direct Sulfur Dioxide Absorption:
Calcium oxide (CaO) reacts with SO₂ gas:
$$ \text{CaO} + \text{SO}2 \rightarrow \text{CaSO}3 $$
This route, utilized in patent CN103964484A, produces nano-sized CaSO₃ for industrial applications.
Redox Reactions:
Calcium hydroxide (Ca(OH)₂) reacts with sodium metabisulfite (Na₂S₂O₅):
$$ \text{Ca(OH)}2 + \text{Na}2\text{S}2\text{O}5 \rightarrow \text{CaSO}3 + 2\text{NaOH} + \text{SO}2 $$
This method requires precise stoichiometric control to minimize SO₂ off-gassing.
Method | Reactants | Purity | Scale |
---|---|---|---|
Metathesis | CaCl₂ + Na₂SO₃ | 85–92% | Laboratory |
Direct SO₂ Absorption | CaO + SO₂ | 90–95% | Industrial |
Redox Reaction | Ca(OH)₂ + Na₂S₂O₅ | 75–85% | Pilot-scale |
Source |
Calcium sulfite undergoes thermal oxidation to calcium sulfate (CaSO₄), a critical step for gypsum production. Key factors include:
Temperature:
Oxidation efficiency increases from 20% at 350°C to 89% at 420°C, with decomposition above 550°C.
Oxygen Content:
Higher O₂ concentrations (up to 30%) enhance oxidation rates, plateauing beyond this threshold due to diffusion limitations.
Gas Flow Rate:
Optimal O₂ flow rates (75–85 mL·min⁻¹) balance gas-solid contact time and oxygen availability.
Catalysts:
Manganese (Mn²⁺) accelerates free-radical chain reactions, reducing activation energy by 15–20%.
Parameter | Optimal Range | Conversion Efficiency |
---|---|---|
Temperature | 400–450°C | 86–90% |
Oxygen Content | 25–30% | 89–92% |
Gas Flow Rate | 75–85 mL·min⁻¹ | 88–91% |
Catalyst (Mn²⁺) | 10⁻⁴ mol·L⁻¹ | 95–98% |
Source |
Plasma-assisted oxidation using pore-type surface dielectric barrier discharge (PSDBD) achieves 62–79% efficiency at 23–50°C, leveraging ozone (O₃) as the primary oxidant.